molecular formula C3H5NO2 B1237270 Isonitrosoacetone CAS No. 306-44-5

Isonitrosoacetone

Cat. No.: B1237270
CAS No.: 306-44-5
M. Wt: 87.08 g/mol
InChI Key: OVGLVOLWBBGQHS-DUXPYHPUSA-N
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Description

Isonitrosoacetone

Scientific Research Applications

Infrared Spectroscopy and Molecular Structure

  • Infrared Spectroscopy : Isonitrosoacetone has been studied through infrared absorption spectra in various forms, including solutions and solid states. This research helps in understanding the molecular structure and bonding, specifically in distinguishing between oxime and nitroso forms of molecules (Kimura, Kuroda, Takagi, & Kubo, 1960).

Coordination Chemistry

  • Complex Formation with Metals : Studies have demonstrated that this compound can form complexes with metals such as copper and nickel. This research is crucial for understanding the nature of bonding in coordination compounds and their structural characteristics (Bose & Patel, 1971).

Chemical Synthesis

  • Synthesis of Derivatives : Research has explored the synthesis of various derivatives of this compound, which have potential applications in fields like medicinal chemistry and materials science. For example, derivatives with antineoplastic properties have been synthesized and tested for their effectiveness (Poplavskaya et al., 1981).

Polymer Science

  • Application in Polymer Science : The interaction of this compound with polymers, such as poly(N-isopropyl acrylamide), has been studied. This research contributes to our understanding of how certain chemicals can influence the properties of polymers, which is valuable for developing new materials (Munk et al., 2011).

Properties

IUPAC Name

(1E)-1-hydroxyiminopropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2/c1-3(5)2-4-6/h2,6H,1H3/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGLVOLWBBGQHS-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073162
Record name Propanal, 2-oxo-, 1-oxime
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index]
Record name Isonitrosoacetone
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Vapor Pressure

0.2 [mmHg]
Record name Isonitrosoacetone
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Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
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CAS No.

306-44-5, 17280-41-0, 31915-82-9
Record name Isonitrosoacetone
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Record name Isonitrosoacetone
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Record name Propanal, 2-oxo-, 1-oxime
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Record name 2-oxopropionaldehyde 1-oxime
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Record name anti-Pyruvic aldehyde 1-oxime
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Record name ISONITROSOACETONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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